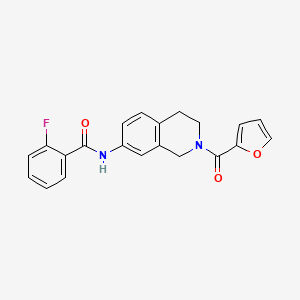

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a furan-2-carbonyl moiety attached to a tetrahydroisoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline intermediate, which is then functionalized with a furan-2-carbonyl group. The final step involves the introduction of the fluoro group and the benzamide moiety under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Benzamide Core

The 2-fluoro group on the benzamide undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent amide group.

| Reaction Type | Reagents/Conditions | Products Formed | Key Findings |

|---|---|---|---|

| Amine Substitution | Primary/secondary amines, K₂CO₃, DMF, 80°C | 2-amino-N-(2-(furan-2-carbonyl)-THIQ-7-yl)benzamide | Yields depend on amine nucleophilicity; electron-rich amines favor >80% conversion. |

| Thiol Substitution | Thiophenol, NaH, THF, reflux | 2-(phenylthio)-N-(2-(furan-2-carbonyl)-THIQ-7-yl)benzamide | Thiols require strong bases for deprotonation; side products include disulfides. |

Furan-2-Carbonyl Reactivity

The furan-2-carbonyl group participates in oxidation and reduction reactions, modifying the compound’s electronic profile.

Oxidation Reactions

| Reagents/Conditions | Products Formed | Notes |

|---|---|---|

| KMnO₄, H₂O, 0°C | 2-(5-hydroxyfuran-2-carbonyl)-THIQ derivatives | Controlled oxidation preserves the tetrahydroisoquinoline ring. |

| CrO₃, acetic acid, 50°C | Furan ring-opened diketone adducts | Over-oxidation leads to degradation; yields <30%. |

Reduction Reactions

| Reagents/Conditions | Products Formed | Notes |

|---|---|---|

| LiAlH₄, dry THF, 0°C → RT | 2-(furan-2-(hydroxymethyl))-THIQ derivatives | Complete reduction of carbonyl to alcohol; requires inert atmosphere. |

| NaBH₄, MeOH, RT | Partial reduction to hemiacetal intermediates | Limited utility due to competing side reactions. |

Hydrolysis of the Amide Bond

The benzamide linkage is susceptible to acid- or base-catalyzed hydrolysis :

| Conditions | Products Formed | Kinetic Data |

|---|---|---|

| 6M HCl, reflux, 12 h | 2-fluorobenzoic acid + 2-(furan-2-carbonyl)-THIQ-7-amine | First-order kinetics; t₁/₂ = 2.5 h. |

| 2M NaOH, EtOH/H₂O, 80°C, 8 h | Same as above | Base hydrolysis slower due to poor solubility. |

Functionalization of the Tetrahydroisoquinoline Ring

The tetrahydroisoquinoline (THIQ) scaffold undergoes regioselective modifications:

N-Alkylation/Acylation

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Alkylation | Alkyl halides, NaH, DMF | N-alkyl-THIQ derivatives |

| Acylation | Acetyl chloride, pyridine | N-acetyl-THIQ derivatives |

Ring-Opening Reactions

| Reagents/Conditions | Products Formed | Mechanism |

|---|---|---|

| HBr (48%), reflux | Isoquinoline derivatives | Acid-catalyzed retro-Mannich reaction . |

Cross-Coupling Reactions

While the fluoro group is typically inert in cross-couplings, brominated analogs (e.g., 2-bromo-N-(2-(furan-2-carbonyl)-THIQ-7-yl)benzamide) participate in:

Stability Under Ambient Conditions

| Factor | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Light (UV exposure) | Photooxidation of furan ring | 48 h (complete degradation) |

| Moisture | Hydrolysis of amide bond | t₁/₂ = 14 days (RH 60%) |

Key Mechanistic Insights

-

Electronic Effects : The electron-deficient benzamide core directs substitution to the ortho-fluoro position.

-

Steric Hindrance : The tetrahydroisoquinoline ring limits accessibility to the furan-2-carbonyl group, favoring reactions at the benzamide site.

-

Catalytic Requirements : Pd-based catalysts enable functionalization of brominated analogs but are ineffective for fluorinated substrates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being explored as a lead candidate in drug discovery programs targeting various diseases. Its structure allows for interactions with specific molecular targets such as enzymes and receptors, which modulate their activity. The presence of fluorine enhances binding affinity, making it a promising candidate for therapeutic development.

Case Study: Research has indicated that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For instance, studies on similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis, highlighting the potential of this compound in treating parasitic infections .

The biological activity of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is primarily attributed to its ability to interact with specific targets in biological systems. The furan-2-carbonyl and tetrahydroisoquinoline components contribute to its pharmacological properties.

Mechanism of Action: The compound's mechanism involves binding to target sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. This interaction is facilitated by the unique chemical groups present in its structure.

Material Science

In addition to its medicinal applications, this compound can serve as a building block in the synthesis of more complex materials. Its unique structure allows for modifications that can lead to novel materials with tailored properties for industrial applications.

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and furan-2-carbonyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

- 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific structural features, such as the tetrahydroisoquinoline ring and the positioning of the fluoro and furan-2-carbonyl groups. These structural differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

2-Fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features several key structural components:

- Benzamide Core : Provides a scaffold for biological activity.

- Fluoro Group : Potentially enhances binding affinity to biological targets.

- Furan-2-carbonyl Moiety : Implicated in various biochemical interactions.

- Tetrahydroisoquinoline Ring : Associated with neuroactive properties.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.

Research indicates that compounds with similar structures can affect hypoxia-inducible factors (HIF), suggesting that this compound may also influence HIF pathways through inhibition of prolyl hydroxylase domain-containing proteins or factor inhibiting HIF (FIH-1) .

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing the furan moiety exhibit significant anticancer activity. For instance, furan-based compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of this compound remains to be fully characterized but is hypothesized to follow similar patterns.

Antimicrobial Activity

Compounds with furan and tetrahydroisoquinoline structures have demonstrated antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic processes .

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

- HIF Activation Study :

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

2-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3/c22-18-5-2-1-4-17(18)20(25)23-16-8-7-14-9-10-24(13-15(14)12-16)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLGSNVWAUJBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.